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molecular formula C12H9ClO B7723745 4-Chlorodiphenyl ether CAS No. 55398-86-2

4-Chlorodiphenyl ether

Cat. No. B7723745
M. Wt: 204.65 g/mol
InChI Key: PGPNJCAMHOJTEF-UHFFFAOYSA-N
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Patent
US06303636B1

Procedure details

Chlorosulfonic acid (9.7 mL, 0.147 mole) was added dropwise to 4-chlorophenoxybenzene (12.6 mL, 73.4 mmole) at room temperature with stirring. When addition was complete, the mixture was stirred at room temperature for 1 hour and then poured into ice water. The solid was collected by filtration, dried in the air, and recrystallized from petroleum ether and ethyl acetate to give 4-(4-chlorophenoxy)benzenesulfonylohloride (7.43 grams, 33%).
Quantity
9.7 mL
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[Cl:6][C:7]1[CH:19]=[CH:18][C:10]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:9][CH:8]=1>>[Cl:6][C:7]1[CH:19]=[CH:18][C:10]([O:11][C:12]2[CH:17]=[CH:16][C:15]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:14][CH:13]=2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
9.7 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
12.6 mL
Type
reactant
Smiles
ClC1=CC=C(OC2=CC=CC=C2)C=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in the air
CUSTOM
Type
CUSTOM
Details
recrystallized from petroleum ether and ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give 4-(4-chlorophenoxy)benzenesulfonylohloride (7.43 grams, 33%)

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(OC2=CC=C(C=C2)S(=O)(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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